

Spectroscopic Analysis of 4-tert-Butylanisole: An In-depth Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **4-tert-butylanisole**, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The spectroscopic data for **4-tert-butylanisole** is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of **4-tert-Butylanisole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	d	2H	Ar-H (ortho to OCH₃)
6.84	d	2H	Ar-H (meta to OCH₃)
3.79	S	3H	-OCH₃
1.31	S	9Н	-С(СНз)з



Table 2: ¹³C NMR Spectroscopic Data of **4-tert-Butylanisole**[1]

Chemical Shift (δ) ppm	Assignment
158.7	Ar-C (para to t-Bu, attached to OCH₃)
143.2	Ar-C (ipso to t-Bu)
126.1	Ar-CH (ortho to t-Bu)
113.4	Ar-CH (meta to t-Bu)
55.1	-OCH₃
34.1	-C(CH₃)₃
31.5	-C(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Data of 4-tert-Butylanisole[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1610, 1510	Medium-Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
830	Strong	C-H bend (para-disubstituted aromatic)

Table 4: Mass Spectrometry (MS) Data of 4-tert-Butylanisole[3]



m/z	Relative Intensity (%)	Assignment
164	20.92	[M] ⁺ (Molecular Ion)
149	99.99	[M-CH₃]+ (Base Peak)
121	18.13	[M-C ₃ H ₇] ⁺ or [M-CH ₃ -CO] ⁺
109	11.69	
41	10.66	_

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Approximately 5-25 mg of 4-tert-butylanisole is accurately weighed for ¹H NMR, while 20-50 mg is used for ¹³C NMR.[4]
 - The sample is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean vial.[4][5]
 - To ensure a homogeneous solution, the mixture is gently vortexed or sonicated.
 - If any solid particles are present, the solution is filtered through a small plug of glass wool
 in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the
 magnetic field homogeneity.[6]
 - A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[5][7]
 - The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
 [4]
- Data Acquisition:



- The NMR tube is placed in the spectrometer.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[4]
- The magnetic field is shimmed to maximize its homogeneity, which sharpens the spectral lines.[4]
- The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]
- The desired NMR experiment (e.g., a standard 1D proton or carbon experiment) is initiated, and the data is acquired.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Since 4-tert-butylanisole is a liquid at room temperature, the "neat" or thin film method is typically employed.[8]
 - One or two drops of the liquid sample are placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]
 - A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.[8]
 - Care is taken to ensure no air bubbles are trapped within the film.

Data Acquisition:

- The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.[9]
- A background spectrum of the empty instrument is typically run first.
- The IR spectrum of the sample is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.[8]



 After analysis, the salt plates are cleaned with a dry organic solvent like acetone and returned to a desiccator to prevent damage from moisture.

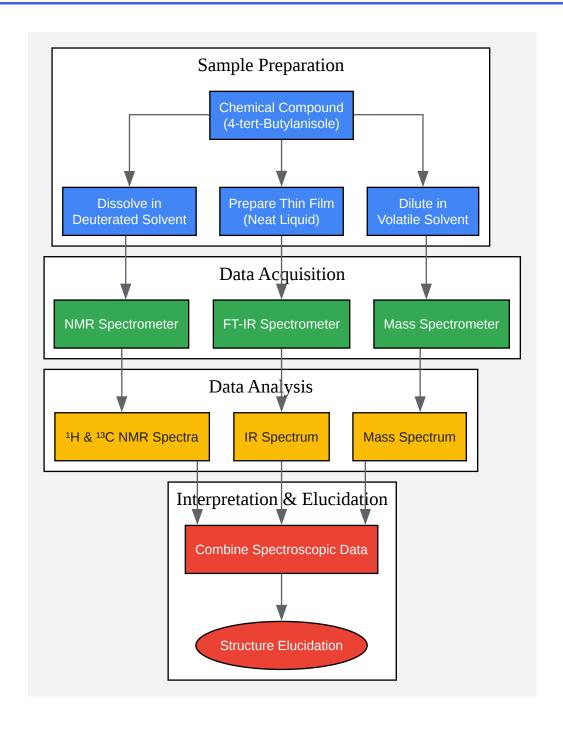
2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - A dilute solution of 4-tert-butylanisole is prepared in a volatile organic solvent.
 - The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[10]
 - Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 [11][12] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+), which is a radical cation.
- Mass Analysis and Detection:
 - The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field into the mass analyzer.
 - The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[10][12]
 - A detector at the end of the analyzer records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-tert-butylanisole**.





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